molecular formula C27H37N3O6S2 B6526998 ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1021260-89-8

ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B6526998
CAS No.: 1021260-89-8
M. Wt: 563.7 g/mol
InChI Key: QQRBPDUMQBARQN-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with tetramethyl groups, an ethyl carboxylate ester, and a sulfamoyl benzamido moiety. This compound’s design integrates steric hindrance (via tetramethyl groups) and polar functional groups (sulfamoyl and benzamido), which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O6S2/c1-7-35-25(32)21-20-15-26(2,3)29-27(4,5)22(20)37-24(21)28-23(31)17-10-12-19(13-11-17)38(33,34)30(6)16-18-9-8-14-36-18/h10-13,18,29H,7-9,14-16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBPDUMQBARQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be broken down into distinct functional groups that may contribute to its biological activity:

  • Ethyl group : Often associated with hydrophobic properties.
  • Tetramethyl thieno[2,3-c]pyridine : A bicyclic structure that may influence pharmacological interactions.
  • Sulfamoyl group : Known for its role in various drug mechanisms, particularly in antibacterial and antiviral agents.

The molecular formula can be represented as follows:

C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to possess activity against various bacterial strains. A study highlighted the synthesis of such derivatives and their evaluation against gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents .

Antidiabetic Activity

The compound's structural similarity to thiazolidinediones suggests potential antidiabetic activity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). These receptors play a crucial role in glucose metabolism and insulin sensitivity. A related study demonstrated that specific modifications in the thiazolidinedione structure could enhance PPARγ activation .

Antiviral Activity

The sulfamoyl moiety may also impart antiviral properties. Compounds containing sulfamoyl groups have been documented to inhibit viral replication mechanisms. For example, research on sulfamoyl-arylamides has shown efficacy against hepatitis B virus (HBV), indicating that similar compounds might also exhibit antiviral effects .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated varying degrees of cytotoxic effects on cancer cell lines. These findings suggest that ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also warrant investigation in this area.

Data Table: Summary of Biological Activities

Activity Type Related Compounds Mechanism of Action References
AntimicrobialThieno derivativesInhibition of bacterial cell wall synthesis
AntidiabeticThiazolidinedione derivativesPPARγ activation
AntiviralSulfamoyl arylamidesInhibition of viral replication
CytotoxicityRelated thieno compoundsInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy.

Case Study 2: PPARγ Activation

In a controlled laboratory setting, a derivative structurally similar to the compound was tested for its ability to activate PPARγ in adipocyte cell lines. The results showed increased insulin sensitivity and glucose uptake compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The thieno[2,3-c]pyridine core distinguishes this compound from other heterocyclic systems, such as thiazolo[3,2-a]pyrimidines (e.g., compounds 11a, 11b) or imidazo[1,2-a]pyridines . Key structural differences include:

  • Substituent Complexity: The tetramethyl groups and sulfamoyl benzamido side chain provide unique steric and electronic profiles compared to simpler analogues like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate .
  • Functional Group Diversity : The oxolane (tetrahydrofuran) ring in the sulfamoyl group introduces conformational rigidity absent in pyridinesulfonamides (e.g., compound 27 ) .

Physicochemical Properties

Lipophilicity (clogP) and solubility are critical determinants of bioavailability.

Table 1: Comparative Analysis of Structural and Physicochemical Features

Compound Name / Class Core Structure Key Substituents clogP* (Predicted) Synthetic Method
Target Compound Thieno[2,3-c]pyridine Tetramethyl, ethyl carboxylate, sulfamoyl benzamido ~4.5 Multi-step coupling/cyclization
Ethyl 2-amino-6-boc-thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Boc-protected amine, ethyl carboxylate ~2.8 Boc-protection/esterification
Thiazolo[3,2-a]pyrimidine (11a, 11b) Thiazolo-pyrimidine Arylidene, cyano, furan 2.9–3.4 Aldol condensation
Pyridinesulfonamide (27) Pyridine-sulfonamide Butylpyrazole, carbamoyl ~3.1 Sulfonylation/isocyanate coupling
Imidazo[1,2-a]pyridine-3-carboxamides Imidazo-pyridine Carboxamide, nitroaryl 2.1–6.6 Pd-catalyzed coupling

*clogP estimated via fragment-based methods.

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity and Activity : As observed in imidazo-thiazoles , higher clogP correlates with enhanced potency in hydrophobic environments (e.g., mycobacterial membranes). The target compound’s tetramethyl groups may similarly enhance activity in lipophilic targets.
  • Sulfamoyl vs. Carbamoyl Groups : Sulfamoyl benzamido (target) vs. carbamoyl (compound 27 ) : Sulfamoyl groups improve hydrogen-bonding capacity and metabolic stability.

Research Implications and Limitations

Comparative data on solubility and stability are absent in the evidence, necessitating further experimental validation.

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